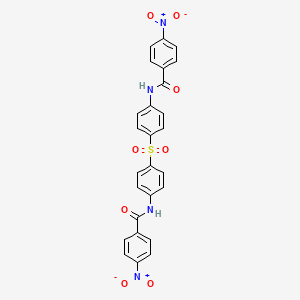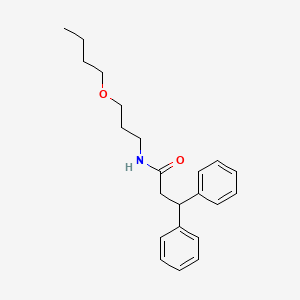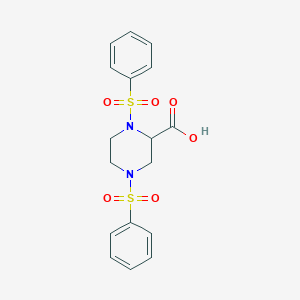
N,N'-(sulfonyldi-4,1-phenylene)bis(4-nitrobenzamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-(sulfonyldi-4,1-phenylene)bis(4-nitrobenzamide), commonly known as DAPS, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. DAPS is a sulfonamide-based compound that has been synthesized using various methods and has been extensively studied for its various biological and physiological effects.
作用機序
The mechanism of action of DAPS is not fully understood. However, it is believed to act by inhibiting various enzymes and proteins involved in cell growth, inflammation, and bacterial infections. DAPS has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the growth of cancer cells. It has also been shown to inhibit the activity of various inflammatory cytokines, including TNF-α and IL-6. Additionally, DAPS has been shown to inhibit the activity of bacterial enzymes involved in cell wall synthesis and DNA replication.
Biochemical and Physiological Effects:
DAPS has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have anti-inflammatory properties by inhibiting the production of various inflammatory cytokines. Additionally, DAPS has been shown to have antibacterial properties by inhibiting the growth of various bacteria.
実験室実験の利点と制限
One of the advantages of DAPS is its potential applications in the treatment of cancer, inflammation, and bacterial infections. Additionally, DAPS is relatively easy to synthesize and can be purified using various techniques. However, one of the limitations of DAPS is its potential toxicity. DAPS has been shown to have cytotoxic effects on various cells, including normal cells. Additionally, the mechanism of action of DAPS is not fully understood, which may limit its potential applications.
将来の方向性
There are various future directions for the study of DAPS. One direction is to further investigate the mechanism of action of DAPS. Understanding the mechanism of action may lead to the development of more effective treatments for cancer, inflammation, and bacterial infections. Another direction is to investigate the potential applications of DAPS in combination with other drugs or therapies. Additionally, further studies are needed to investigate the potential toxicity of DAPS and to develop ways to minimize its toxicity.
合成法
DAPS can be synthesized using various methods, including the reaction of sulfanilamide with 4-nitrobenzoyl chloride in the presence of triethylamine. Another method involves the reaction of 4-nitrobenzoyl chloride with 4-aminobenzenesulfonamide in the presence of triethylamine. The resulting compound is then purified using various techniques, including recrystallization and chromatography.
科学的研究の応用
DAPS has been extensively studied for its various biological and physiological effects. It has been shown to have potential applications in the treatment of cancer, inflammation, and bacterial infections. DAPS has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer. It has also been shown to have anti-inflammatory properties and can inhibit the production of various inflammatory cytokines. Additionally, DAPS has been shown to have antibacterial properties and can inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli.
特性
IUPAC Name |
4-nitro-N-[4-[4-[(4-nitrobenzoyl)amino]phenyl]sulfonylphenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N4O8S/c31-25(17-1-9-21(10-2-17)29(33)34)27-19-5-13-23(14-6-19)39(37,38)24-15-7-20(8-16-24)28-26(32)18-3-11-22(12-4-18)30(35)36/h1-16H,(H,27,31)(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSXQMKDLONSFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N4O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-(sulfonyldibenzene-4,1-diyl)bis(4-nitrobenzamide) | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~1~-[2-(benzylthio)ethyl]-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5207604.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5207608.png)
![2-amino-4-[3-(4-chlorophenoxy)phenyl]-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5207615.png)

![dimethyl 2-[(3,4,5-triethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5207620.png)
![1-methyl-2-(3-nitrobenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5207622.png)
![N-[4-(aminosulfonyl)phenyl]-2-[(4-bromophenyl)thio]acetamide](/img/structure/B5207626.png)
![N-[2-(4-ethoxyphenoxy)ethyl]-3-methoxy-1-propanamine](/img/structure/B5207638.png)
![11-(4-ethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5207641.png)

![3'-(4-bromophenyl)-5'-(4-methylphenyl)dispiro[indene-2,2'-furan-4',2''-indene]-1,1'',3,3''-tetrone](/img/structure/B5207652.png)
![1-(2-ethoxyphenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine](/img/structure/B5207657.png)
![2-(3,4-dimethoxyphenyl)-3,5-dimethyl-7-(4-methyl-1-piperazinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5207668.png)
![9-[3-(3-methoxyphenoxy)propyl]-9H-carbazole](/img/structure/B5207685.png)